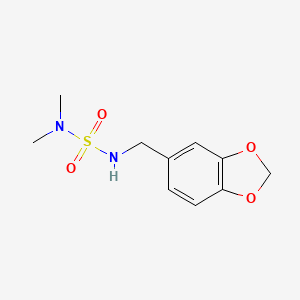![molecular formula C18H18Cl2N2O2S B3954005 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
説明
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide, commonly known as BHAM, is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of bacterial and eukaryotic enzymes. BHAM is a potent inhibitor of thiol-dependent enzymes, including peroxidases, oxidoreductases, and dehydrogenases.
作用機序
BHAM inhibits the activity of thiol-dependent enzymes by reacting with the thiol group of cysteine residues in the active site of the enzyme. This reaction forms a covalent bond between BHAM and the cysteine residue, which prevents the enzyme from functioning properly. BHAM is a reversible inhibitor, meaning that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity.
Biochemical and Physiological Effects:
BHAM has been shown to have a wide range of biochemical and physiological effects. BHAM has been shown to inhibit the activity of peroxidases, which are enzymes that play a key role in the detoxification of reactive oxygen species. BHAM has also been shown to inhibit the activity of dehydrogenases, which are enzymes that play a key role in cellular metabolism. BHAM has been shown to have antioxidant properties and has been used in the study of oxidative stress.
実験室実験の利点と制限
One of the main advantages of using BHAM in laboratory experiments is its ability to inhibit the activity of thiol-dependent enzymes. This allows researchers to study the role of these enzymes in cellular signaling pathways and cellular metabolism. BHAM is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using BHAM in laboratory experiments is that it is a reversible inhibitor. This means that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity. This can make it difficult to study the long-term effects of BHAM inhibition on cellular processes.
将来の方向性
There are several future directions for the use of BHAM in scientific research. One area of research is the study of the role of thiol-dependent enzymes in cellular signaling pathways. BHAM can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their role in cellular processes.
Another area of research is the development of new inhibitors based on the structure of BHAM. By modifying the structure of BHAM, researchers may be able to develop more potent inhibitors that are selective for specific thiol-dependent enzymes.
In conclusion, BHAM is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has a wide range of biochemical and physiological effects and has been used in the study of oxidative stress and cellular metabolism. BHAM has advantages and limitations for laboratory experiments, and there are several future directions for the use of BHAM in scientific research.
科学的研究の応用
BHAM has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has been shown to inhibit the activity of a wide range of enzymes, including peroxidases, oxidoreductases, and dehydrogenases. BHAM has also been used in the study of oxidative stress and the role of thiol-dependent enzymes in cellular signaling pathways.
特性
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-3-10(2)11-4-7-16(23)15(8-11)21-18(25)22-17(24)13-6-5-12(19)9-14(13)20/h4-10,23H,3H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLSWSTSKIKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



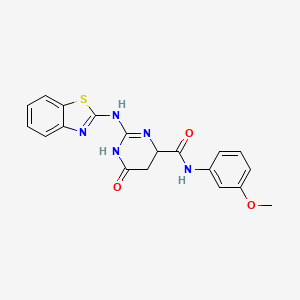
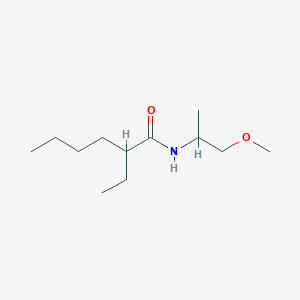

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
![4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)

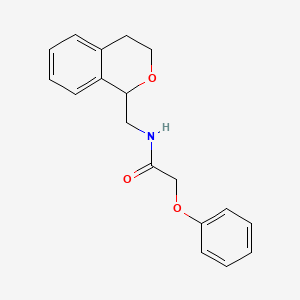
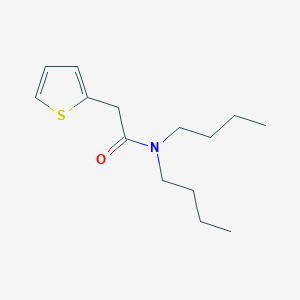
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3953979.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)
![N-benzyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3954016.png)
